molecular formula C15H17FO3 B7984166 (1R,2S)-2-(4-fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid

(1R,2S)-2-(4-fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid

Cat. No.: B7984166
M. Wt: 264.29 g/mol
InChI Key: RRKJMWGZHIGPLO-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(4-fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid is a chiral compound with significant potential in various fields of scientific research. The compound features a cyclohexane ring substituted with a carboxylic acid group and a benzoyl group that is further substituted with a fluorine and a methyl group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific three-dimensional arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid typically involves several steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled temperature and pressure conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide in the presence of a catalyst.

    Substitution with the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the cyclohexane ring is treated with a benzoyl chloride in the presence of a Lewis acid catalyst.

    Fluorination and Methylation: The final steps involve the selective fluorination and methylation of the benzoyl group, which can be achieved using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine and methyl groups on the benzoyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to diverse products.

Scientific Research Applications

(1R,2S)-2-(4-fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies to understand the interactions of chiral compounds with biological systems, including enzyme-substrate interactions and receptor binding.

    Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(4-chloro-3-methylbenzoyl)cyclohexanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (1R,2S)-2-(4-fluoro-3-ethylbenzoyl)cyclohexanecarboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

    (1R,2S)-2-(4-fluoro-3-methylbenzoyl)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

The uniqueness of (1R,2S)-2-(4-fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid lies in its specific stereochemistry and the presence of both fluorine and methyl groups on the benzoyl ring

Properties

IUPAC Name

(1R,2S)-2-(4-fluoro-3-methylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h6-8,11-12H,2-5H2,1H3,(H,18,19)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKJMWGZHIGPLO-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2CCCCC2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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